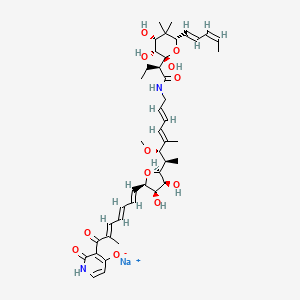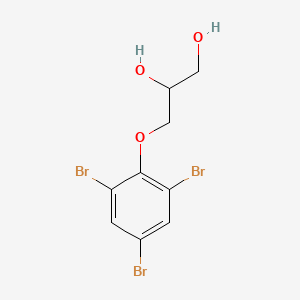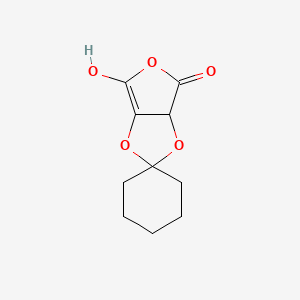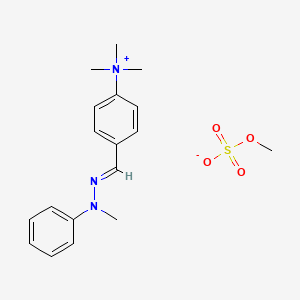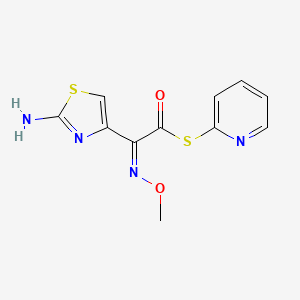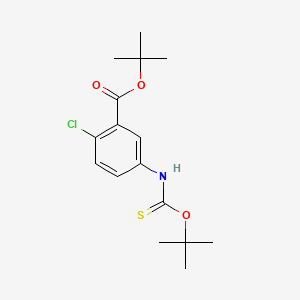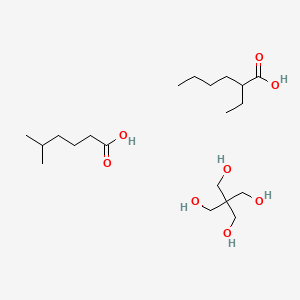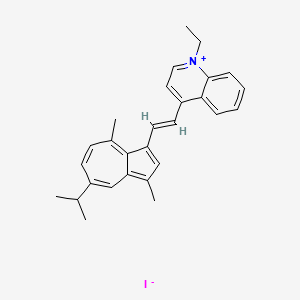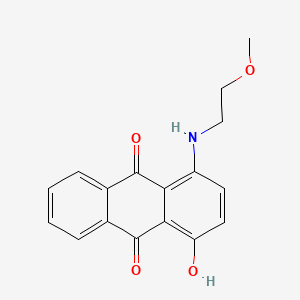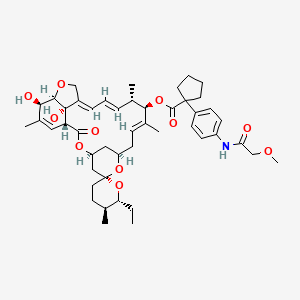
(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine is a synthetic nucleoside analog known for its antiviral properties. It has been studied for its efficacy against drug-resistant strains of human cytomegalovirus (HCMV), particularly those resistant to ganciclovir and foscarnet .
Métodos De Preparación
The synthesis of (Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine involves several steps, starting with the preparation of the cyclopropylidene intermediate. This intermediate is then reacted with guanine under specific conditions to yield the desired compound. Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine has several scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs.
Biology: Researchers study its effects on viral replication and resistance mechanisms.
Medicine: It is investigated for its potential to treat drug-resistant HCMV infections.
Industry: The compound is used in the development of antiviral drugs.
Mecanismo De Acción
The mechanism of action of (Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine involves its incorporation into viral DNA, leading to chain termination. It is phosphorylated by viral kinases, which allows it to compete with natural nucleotides. This process disrupts viral replication and inhibits the growth of drug-resistant HCMV strains .
Comparación Con Compuestos Similares
Similar compounds include:
Ganciclovir: Another nucleoside analog used to treat HCMV infections.
Foscarnet: An antiviral agent used for drug-resistant HCMV.
Cidofovir: A nucleotide analog with antiviral properties.
(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine is unique in its ability to target drug-resistant strains of HCMV, making it a valuable addition to the arsenal of antiviral agents .
Propiedades
Número CAS |
200496-39-5 |
|---|---|
Fórmula molecular |
C10H11N5O2 |
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
2-amino-9-[[2-(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N5O2/c11-10-13-8-7(9(17)14-10)12-4-15(8)2-5-1-6(5)3-16/h2,4,6,16H,1,3H2,(H3,11,13,14,17) |
Clave InChI |
BGLCIGGDZYNYIQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1=CN2C=NC3=C2N=C(NC3=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



